4-Chloro-2-(2-methoxyphenyl)benzoic acid
Description
Properties
IUPAC Name |
4-chloro-2-(2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-5-3-2-4-10(13)12-8-9(15)6-7-11(12)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCFSODBRNYULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689139 | |
| Record name | 5-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-31-3 | |
| Record name | 5-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalytic Systems
In CN105732392A, a biphasic system using tetrabutylammonium bromide as a phase-transfer catalyst and potassium carbonate as a base achieved 82–83% yields for analogous biphenyl syntheses. Adapting this protocol:
-
Catalyst : Pd(dppf)Cl₂ (0.5 mol%) or Pd(OAc)₂ with triphenylphosphine (1.5 mol%)
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Solvent : Water/toluene (1:1 v/v) at 90–100°C
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Base : K₂CO₃ (2.2 equiv)
-
Molar ratio : 1:1.3 (aryl halide:boronic acid)
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 90–100°C | 78–82 |
| Pd Loading | 0.5–1.5 mol% | 80 |
| Reaction Time | 12–18 h | 85 |
Post-coupling, the carboxylic acid is deprotected (if esterified) via hydrolysis with NaOH (20% w/w).
Ullmann-Type Coupling for Direct Arylation
Copper-mediated Ullmann coupling offers a cost-effective alternative. Starting from methyl 2-chloro-4-iodobenzoate and 2-methoxyphenyl iodide:
Copper Catalysis and Ligand Effects
The RSC protocol demonstrates that CuI (10 mol%) with 1,10-phenanthroline (20 mol%) in DMF at 120°C achieves 65–70% coupling efficiency. Key modifications include:
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Solvent : DMF > DMSO > NMP (DMF preferred for solubility)
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Additive : Cs₂CO₃ (2.0 equiv) enhances deprotonation of the methoxyphenyl group.
Side Note : Ester protection (e.g., methyl or ethyl) prevents decarboxylation during high-temperature steps.
Diazotization-Chlorination Sequence
Introducing the chloro group at position 4 via diazotization is critical. From 2-(2-methoxyphenyl)anthranilic acid:
Stepwise Functionalization
-
Diazotization : NaNO₂ (1.1 equiv) in HCl (31% w/w) at 0–5°C.
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Chlorination : CuCl (1.5 equiv) in HCl, yielding 4-chloro intermediate.
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Oxidation : KMnO₄ or HNO₃ oxidizes methyl groups to carboxylic acids.
Challenges : Over-oxidation of the methoxy group necessitates controlled HNO₃ stoichiometry (1.2–1.5 equiv).
Hydrolytic Routes from Ester Precursors
Ester-to-acid hydrolysis is a reliable final step. From methyl 4-chloro-2-(2-methoxyphenyl)benzoate:
Alkaline vs. Acidic Hydrolysis
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Basic Conditions : NaOH (20% w/w, 80°C, 4 h) achieves 95% conversion.
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Acidic Conditions : H₂SO₄ (50% v/v) risks ether cleavage of the methoxy group.
Optimization : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) reduce hydrolysis time to 2 h.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost (Relative) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Suzuki-Miyaura | 78–85 | High | Excellent | Moderate (Pd waste) |
| Ullmann Coupling | 65–70 | Low | Good | High (Cu residues) |
| Diazotization | 60–68 | Moderate | Moderate | Low |
| Ester Hydrolysis | 90–95 | Low | Excellent | Low |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to a hydrogen atom, yielding a less substituted benzoic acid derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 4-chloro-2-(2-formylphenyl)benzoic acid or 4-chloro-2-(2-carboxyphenyl)benzoic acid.
Reduction: Formation of 2-(2-methoxyphenyl)benzoic acid.
Substitution: Formation of 4-amino-2-(2-methoxyphenyl)benzoic acid or 4-thio-2-(2-methoxyphenyl)benzoic acid.
Scientific Research Applications
4-Chloro-2-(2-methoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of substituted benzoic acids on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways would depend on the specific context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The benzoic acid core is common among analogs, but substituents at the 2-position dictate functional differences:
| Compound Name | Substituent at 2-Position | Key Structural Features |
|---|---|---|
| 4-Chloro-2-(2-methoxyphenyl)benzoic acid | 2-Methoxyphenyl | Electron-donating methoxy group (-OCH₃) |
| CBA (4-chloro-2-(2-chlorophenoxy)acetamido) | 2-Chlorophenoxy acetamido | Electron-withdrawing chloro (-Cl) |
| NBA (4-chloro-2-(1-naphthyloxyacetamido)) | 1-Naphthyloxy acetamido | Bulky hydrophobic naphthyl group |
| LBA (4-chloro-2-(4-chloro-2-methylphenoxy)) | 4-Chloro-2-methylphenoxy propanamido | Chloro and methyl groups enhancing lipophilicity |
Key Observations :
- Lipophilicity : NBA’s naphthyl group confers higher lipophilicity (cLogP >3) than the methoxyphenyl group, enhancing membrane penetration but risking off-target interactions .
- Steric Effects : Bulky substituents (e.g., naphthyl in NBA) improve binding to hydrophobic pockets in ion channels like TRPM4, while smaller groups (e.g., methoxyphenyl) may reduce steric hindrance .
Pharmacological Activity
TRPM4 Inhibition
- CBA : IC₅₀ ~5 µM in colorectal cancer cells (HCT116), with moderate selectivity for human TRPM4 over mouse isoforms .
- NBA : Higher potency (IC₅₀ ~2 µM) due to naphthyl group enhancing hydrophobic interactions with TRPM4’s binding site .
- LBA : Improved selectivity via methyl and chloro substituents, though lower potency (IC₅₀ ~10 µM) .
- 4-Chloro-2-(2-methoxyphenyl)benzoic acid : Predicted intermediate potency due to methoxy’s balance between solubility and lipophilicity.
Antibacterial Activity
Hydrazone derivatives of benzoic acids (e.g., 4-chloro-2-(2-(2,4-dioxopentan-3-ylidene)hydrazinyl)benzoic acid) show moderate activity against E. coli and S. aureus (MIC: 16–32 µg/mL). The methoxyphenyl variant may exhibit reduced activity compared to chloro analogs due to decreased electrophilicity .
Physicochemical Properties
| Property | 4-Chloro-2-(2-methoxyphenyl)benzoic acid | CBA | NBA |
|---|---|---|---|
| Molecular Weight | ~306.7 g/mol | 334.2 | 381.8 |
| cLogP | ~2.8 (estimated) | 3.1 | 4.2 |
| Solubility (DMSO) | >10 mM | >10 mM | >10 mM |
| pKa | ~3.1 (carboxylic acid) | 3.0 | 3.0 |
Notes:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Chloro-2-(2-methoxyphenyl)benzoic acid, and how can reaction yields be optimized?
- Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is commonly used to introduce aromatic substituents. For example, coupling 4-chloro-2-bromobenzoic acid with 2-methoxyphenylboronic acid under inert conditions (N₂ atmosphere) with Pd(PPh₃)₄ as a catalyst. Optimize yields by controlling reaction temperature (80–100°C), solvent polarity (toluene/DMF mixtures), and stoichiometric ratios (1:1.2 boronic acid to bromide). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures product isolation .
Q. How can the structural integrity of 4-Chloro-2-(2-methoxyphenyl)benzoic acid be confirmed after synthesis?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze and spectra for characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range).
- X-ray crystallography : Use SHELX software for structure refinement. Single-crystal diffraction data can resolve positional disorder of the chloro and methoxy groups .
Q. What analytical techniques are suitable for purity assessment of this compound?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to quantify impurities.
- Melting point analysis : Compare observed mp (e.g., 210–215°C) with literature values to detect solvates or polymorphs .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodology : Synthesize analogs with modifications to the methoxy or chloro groups (e.g., replace methoxy with ethoxy or trifluoromethoxy). Test inhibitory effects on biological targets (e.g., TRPM4 ion channels via patch-clamp assays). Compare IC₅₀ values to identify critical substituents. For example, replacing the methoxy group with bulkier substituents may reduce membrane permeability .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. cancer cells) to rule out cell-specific effects.
- Metabolic stability testing : Use liver microsomes to assess if observed discrepancies arise from rapid degradation in certain models .
Q. How can computational modeling guide the optimization of this compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density at the chloro-substituted carbon. High electron-withdrawing character from the methoxy group may enhance susceptibility to nucleophilic attack. Validate predictions by reacting with amines (e.g., benzylamine) in DMF/K₂CO₃ and monitoring substitution rates via LC-MS .
Q. What experimental approaches can elucidate the role of the difluoromethoxy group in stabilizing transition states during hydrolysis?
- Methodology : Use kinetic isotope effects (KIE) and -labeling to track hydrolysis pathways. Compare activation energies (ΔG‡) for 4-Chloro-2-(2-methoxyphenyl)benzoic acid vs. its difluoromethoxy analog under acidic/basic conditions. Cryo-EM may visualize intermediate states in enzyme-catalyzed hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
